molecular formula C9H14N2O B12853658 1-(4-Amino-phenyl)-2-methylamino-ethanol

1-(4-Amino-phenyl)-2-methylamino-ethanol

Cat. No.: B12853658
M. Wt: 166.22 g/mol
InChI Key: MRGQZGMTKRPRJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Amino-phenyl)-2-methylamino-ethanol is an organic compound with a unique structure that includes both an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-phenyl)-2-methylamino-ethanol typically involves the reaction of 4-nitrobenzaldehyde with methylamine, followed by reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reduction processes using hydrogenation reactors. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-phenyl)-2-methylamino-ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

1-(4-Amino-phenyl)-2-methylamino-ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism of action of 1-(4-Amino-phenyl)-2-methylamino-ethanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Phenethylamine: A primary amine with a similar structure but lacking the hydroxyl group.

    4-Aminophenol: Contains an amino group and a hydroxyl group but differs in the position of the substituents.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-(4-aminophenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C9H14N2O/c1-11-6-9(12)7-2-4-8(10)5-3-7/h2-5,9,11-12H,6,10H2,1H3

InChI Key

MRGQZGMTKRPRJQ-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=CC=C(C=C1)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.